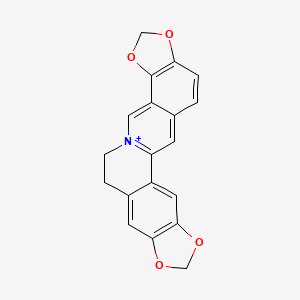

Coptisine

Beschreibung

Eigenschaften

IUPAC Name |

5,7,17,19-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.016,20]tetracosa-1(13),2,4(8),9,14,16(20),21,23-octaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14NO4/c1-2-16-19(24-10-21-16)14-8-20-4-3-12-6-17-18(23-9-22-17)7-13(12)15(20)5-11(1)14/h1-2,5-8H,3-4,9-10H2/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYHOBCMEDLZUMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+]2=C(C=C3C=CC4=C(C3=C2)OCO4)C5=CC6=C(C=C51)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6020-18-4 (chloride) | |

| Record name | Coptisine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003486666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10188404 | |

| Record name | Coptisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3486-66-6 | |

| Record name | Coptisine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3486-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coptisine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003486666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coptisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COPTISINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0GCL71VN14 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Coptisine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8323 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Coptisine's Mechanism of Action in Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD), present a significant and growing global health challenge. The pathological hallmarks of these conditions—such as the accumulation of misfolded proteins, oxidative stress, neuroinflammation, and neuronal loss—have been the focus of intensive research for therapeutic intervention. Coptisine, a protoberberine alkaloid isolated from the traditional Chinese medicinal herb Coptis chinensis, has emerged as a promising neuroprotective agent with multifaceted mechanisms of action. This technical guide provides an in-depth analysis of the molecular pathways and cellular processes modulated by this compound in the context of neurodegeneration, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling cascades.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a combination of anti-inflammatory, antioxidant, and anti-apoptotic activities, as well as by directly targeting the pathological processes of specific neurodegenerative diseases.

Alzheimer's Disease

In the context of Alzheimer's disease, this compound has been shown to interfere with key pathogenic pathways, including the production of amyloid-beta (Aβ) peptides and the dysfunction of cholinergic neurotransmission.[1]

-

Inhibition of Amyloidogenic Pathway: this compound is hypothesized to inhibit the enzymatic activity of β-secretase (BACE1) and γ-secretase, two key enzymes responsible for the cleavage of amyloid precursor protein (APP) into neurotoxic Aβ peptides.[2] By reducing the production of Aβ, this compound may help to prevent the formation of amyloid plaques, a hallmark of AD.[3]

-

Cholinergic System Modulation: this compound is also suggested to inhibit acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine.[2] By preserving acetylcholine levels in the synaptic cleft, this compound may help to ameliorate the cognitive deficits associated with cholinergic neuron loss in AD.

-

Inhibition of Indoleamine 2,3-dioxygenase (IDO): this compound acts as an uncompetitive inhibitor of IDO, a rate-limiting enzyme in the kynurenine pathway.[4] Upregulation of the kynurenine pathway is implicated in AD pathogenesis. By inhibiting IDO, this compound reduces the production of neurotoxic kynurenine metabolites, thereby mitigating neuroinflammation and neuronal damage.[4]

-

Anti-inflammatory Effects: In animal models of AD, oral administration of this compound has been shown to decrease the activation of microglia and astrocytes, key cellular mediators of neuroinflammation.[4] This anti-inflammatory action likely contributes to its neuroprotective effects.

Parkinson's Disease

This compound has demonstrated significant therapeutic potential in preclinical models of Parkinson's disease by targeting α-synuclein aggregation and protecting dopaminergic neurons from degeneration.[5][6]

-

Reduction of α-Synuclein Aggregation: this compound has been shown to reduce the aggregation of α-synuclein, the primary component of Lewy bodies, which are characteristic protein inclusions in the brains of PD patients.[5] This effect is mediated, at least in part, by the upregulation of glucocerebrosidase (GBA) expression and the activation of autophagy, a cellular process responsible for the clearance of aggregated proteins.[5]

-

Protection against MPP+/MPTP-induced Neurotoxicity: In both in vitro and in vivo models of PD, this compound has been found to protect dopaminergic neurons from the neurotoxins MPP+ and MPTP.[6] This protection is associated with an increase in cell viability, restoration of intracellular ATP levels, and attenuation of apoptosis.[6]

General Neuroprotective Mechanisms

Beyond disease-specific pathways, this compound exhibits broad neuroprotective properties that are relevant to a range of neurodegenerative conditions.

-

Attenuation of Oxidative Stress: this compound mitigates oxidative stress by downregulating the expression of thioredoxin-interacting protein (TXNIP).[7][8][9] This leads to an enhanced thioredoxin defense system, which protects cells from reactive oxygen species (ROS)-induced damage.[7][8][9]

-

Inhibition of Apoptosis: this compound attenuates apoptosis, or programmed cell death, by modulating the Apoptosis Signal-Regulating Kinase 1 (Ask1) pathway.[7][8][9] By inhibiting Ask1-mediated apoptotic signaling, this compound promotes neuronal survival.

-

Modulation of Signaling Pathways: this compound has been shown to regulate several key signaling pathways involved in cell survival and inflammation, including the PI3K/Akt, MAPK, and NF-κB pathways.[10][11]

Quantitative Data

The following tables summarize key quantitative data from preclinical studies investigating the efficacy of this compound.

| Parameter | Target/Model | Value | Reference |

| IC50 | Indoleamine 2,3-dioxygenase (IDO) | 6.3 µM | [4] |

| Ki | Indoleamine 2,3-dioxygenase (IDO) | 5.8 µM | [4] |

| IC50 | Acetylcholinesterase (AChE) | 0.44 - 1.07 µM | [12] |

| IC50 | Butyrylcholinesterase (BChE) | 3.32 - 6.84 µM | [12] |

| IC50 | Total Reactive Oxygen Species (ROS) Inhibition | 48.93 µM | [12] |

Table 1: In Vitro Efficacy of this compound

| Experimental Model | Treatment | Outcome | Result | Reference |

| t-BOOH-induced oxidative stress in SH-SY5Y cells | 20 µM this compound (24h pre-treatment) | Apoptosis Rate | Reduced to 36.5 ± 1.4% from 46.3 ± 1.2% (control) | [7] |

| t-BOOH-induced oxidative stress in SH-SY5Y cells | 20 µM this compound (24h pre-treatment) | Mitochondrial Membrane Potential | Increased to 67.9 ± 1.7% from 44.2 ± 2.1% (control) | [7] |

| SH-SY5Y cells | 20 µM this compound | TXNIP Protein Concentration | Reduced to 958.7 ± 70.4 pg/mg from 1189.2 ± 86.6 pg/mg (control) | [7] |

| t-BOOH-induced oxidative stress in SH-SY5Y cells | 1-40 µM this compound (24h pre-treatment) | Cell Viability | Increased from 53.2 ± 1.7% up to 65.6 ± 2.6% | [7] |

Table 2: Cellular Effects of this compound

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

In Vitro Neuroprotection Assay in SH-SY5Y Cells

-

Cell Line and Culture: Human neuroblastoma SH-SY5Y cells are cultured in RPMI 1640 medium supplemented with 10% fetal calf serum, 100 U/mL penicillin, and 100 µg/mL streptomycin in a humidified atmosphere of 5% CO2 at 37°C.[1][7]

-

Induction of Oxidative Stress: To model oxidative stress, cells are treated with 100 µM tert-butylhydroperoxide (t-BOOH) for 2 hours.[1][7]

-

This compound Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 1-40 µM) for 24 hours prior to the induction of oxidative stress.[7]

-

Assessment of Cell Viability (MTT Assay): Cell viability is quantified using the MTT assay. Following treatment, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at a specific wavelength.[1]

-

Apoptosis Assay (TUNEL or Annexin V/PI Staining): Apoptosis can be assessed using the TUNEL assay to detect DNA fragmentation or by flow cytometry after staining with Annexin V and Propidium Iodide (PI) to identify apoptotic and necrotic cells.[13]

-

Measurement of Mitochondrial Membrane Potential (MMP): MMP is measured using fluorescent dyes such as JC-1 or TMRM. A decrease in the fluorescence ratio indicates mitochondrial depolarization.

-

Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are quantified using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFH-DA).[7]

-

Western Blot Analysis: Protein levels of key signaling molecules (e.g., TXNIP, Ask1, components of PI3K/Akt and MAPK pathways) are determined by Western blotting using specific antibodies.

-

ELISA: Protein concentrations of specific targets, such as TXNIP, can be quantified using commercially available ELISA kits.[7]

In Vivo Alzheimer's Disease Model (AβPP/PS1 Transgenic Mice)

-

Animal Model: AβPP/PS1 double transgenic mice, which overexpress mutant forms of human APP and presenilin 1, are commonly used. These mice develop age-dependent amyloid plaque pathology and cognitive deficits.[4][14][15][16][17]

-

This compound Administration: this compound is administered orally to the mice.[4]

-

Behavioral Testing: Cognitive function is assessed using behavioral tests such as the Morris water maze for spatial learning and memory, and the novel object recognition test for recognition memory.[16]

-

Immunohistochemistry: Brain sections are stained with antibodies against Aβ to visualize and quantify amyloid plaques. Antibodies against Iba1 and GFAP are used to assess microgliosis and astrogliosis, respectively.[17]

-

Biochemical Analysis: Brain homogenates are used to measure the levels of Aβ peptides (Aβ40 and Aβ42) by ELISA. The activity of enzymes like IDO can also be measured in blood or brain tissue.[4]

In Vivo Parkinson's Disease Model (MPTP-induced Mice)

-

Animal Model: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used model of PD. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra.[6][18][19][20][21]

-

MPTP Administration: MPTP is typically administered via intraperitoneal injection.[18][19]

-

This compound Treatment: this compound can be administered before, during, or after MPTP treatment to assess its protective or therapeutic effects.

-

Motor Function Assessment: Motor deficits are evaluated using tests such as the rotarod test for motor coordination and the pole test for bradykinesia.[6]

-

Immunohistochemistry: Brain sections are stained with antibodies against tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.[6]

-

Neurochemical Analysis: High-performance liquid chromatography (HPLC) is used to measure the levels of dopamine and its metabolites in the striatum.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows modulated by this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. PlumX [plu.mx]

- 3. researchgate.net [researchgate.net]

- 4. The IDO inhibitor this compound ameliorates cognitive impairment in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protective Effects of Coptis chinensis Rhizome Extract and Its Constituents (Berberine, this compound, and Palmatine) against α-Synuclein Neurotoxicity in Dopaminergic SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Neuroprotective Activity of this compound from Coptis chinensis (Franch) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Neuroprotective Activity of this compound from Coptis chinensis (Franch) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Anti-Alzheimer and Antioxidant Activities of Coptidis Rhizoma Alkaloids [jstage.jst.go.jp]

- 13. benchchem.com [benchchem.com]

- 14. Comprehensive behavioral characterization of an APP/PS-1 double knock-in mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Deposition of mouse amyloid beta in human APP/PS1 double and single AD model transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Rhein Ameliorates Cognitive Impairment in an APP/PS1 Transgenic Mouse Model of Alzheimer's Disease by Relieving Oxidative Stress through Activating the SIRT1/PGC-1α Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Studying the Role of Myenteric Amyloidosis in Gastrointestinal Dysmotility and Enteric Neural Dysfunction Using APP/PS1 Mice-Is It an Adequate Animal Model? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. criver.com [criver.com]

- 19. ukm.my [ukm.my]

- 20. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Pharmacological Landscape of Coptisine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coptisine, a protoberberine isoquinoline alkaloid, is a major bioactive constituent isolated from the rhizome of Coptis chinensis (Huanglian). With a long history in traditional medicine, modern scientific investigation has begun to elucidate the diverse and potent pharmacological properties of this natural compound. This technical guide provides an in-depth overview of the core pharmacological activities of this compound, focusing on its anti-cancer, anti-inflammatory, and neuroprotective effects. It is designed to be a comprehensive resource, detailing quantitative data, experimental methodologies, and the underlying molecular signaling pathways to support further research and drug development endeavors.

Core Pharmacological Properties

This compound exhibits a broad spectrum of biological activities, positioning it as a promising candidate for therapeutic development in various disease areas. Its primary pharmacological effects are summarized below.

Anti-Cancer Activity

This compound has demonstrated significant cytotoxic and anti-proliferative effects against a range of cancer cell lines. Mechanistically, it induces apoptosis, triggers cell cycle arrest, and inhibits tumor growth in vivo.

Anti-Inflammatory Effects

This compound exerts potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory cascade. It has been shown to reduce the production of pro-inflammatory cytokines and mediators in both in vitro and in vivo models.

Neuroprotective Properties

Emerging evidence highlights the neuroprotective potential of this compound. It has been observed to protect neuronal cells from oxidative stress-induced damage and apoptosis, suggesting its therapeutic utility in neurodegenerative disorders.

Metabolic Regulation

This compound has also been implicated in the regulation of metabolic pathways. Studies have shown its ability to modulate lipid metabolism, suggesting a potential role in addressing metabolic diseases.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies, providing a comparative overview of this compound's efficacy.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference(s) |

| ACC-201 | Gastric Cancer | 3.93 | 72 | [1] |

| NCI-N87 | Gastric Cancer | 6.58 | 72 | [1] |

| HT-29 | Colon Carcinoma | ~1.53 | Not Specified | |

| LoVo | Colon Carcinoma | ~2.72 | Not Specified | |

| HepG2 | Hepatocellular Carcinoma | 18.1 | 72 | |

| A549 | Non-Small Cell Lung Cancer | 18.09 - 21.60 | Not Specified | |

| PANC-1 | Pancreatic Cancer | ~100 | Not Specified | |

| Various | Osteosarcoma | 12.99 - 28.54 | Not Specified | |

| L-1210 | Murine Leukemia | ~2.72 | Not Specified | |

| RAW264.7 | Murine Macrophage | 10.29 | 72 |

Table 2: In Vivo Anti-Cancer Efficacy of this compound

| Animal Model | Cancer Type | Dosage | Administration Route | Outcome | Reference(s) |

| Nude mice with HCT116 xenografts | Colorectal Cancer | 30, 60, 90 mg/kg/day | Intraperitoneal | Dose-dependent tumor growth inhibition | [2] |

| Nude mice with Hep3B xenografts | Hepatocellular Carcinoma | 100, 200 mg/kg/day | Oral | Significant tumor growth suppression | [3] |

Table 3: In Vivo Anti-Inflammatory Efficacy of this compound

| Animal Model | Inflammation Model | Dosage | Administration Route | Outcome | Reference(s) |

| C57BL/6 mice | DSS-Induced Colitis | 40, 80 mg/kg/day | Oral | Alleviation of disease symptoms and reduced inflammatory markers | [2] |

| Wistar rats | Carrageenan-Induced Paw Edema | 50, 100 mg/kg | Oral | Reduction in paw edema | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's pharmacological properties.

Extraction and Purification of this compound from Coptis chinensis

Objective: To extract and purify this compound from the dried rhizomes of Coptis chinensis.

Materials:

-

Dried and powdered rhizomes of Coptis chinensis

-

0.1-5% Sulfuric acid solution

-

Calcium oxide or calcium hydroxide

-

Methanol

-

Ethanol

-

Centrifugal Partition Chromatography (CPC) system or HPLC system with a preparative column (e.g., C18)

-

Solvents for chromatography (e.g., chloroform, methanol, water, acetonitrile, formic acid)

Protocol:

-

Extraction:

-

Macerate the powdered rhizomes of Coptis chinensis in a 0.1-5% sulfuric acid solution.

-

Heat the mixture and perform extraction multiple times (e.g., four times) to ensure maximum yield.

-

Filter the combined extracts to remove solid plant material.

-

Neutralize the acidic extract with calcium oxide or calcium hydroxide to precipitate alkaloids.

-

Filter and wash the precipitate.

-

-

Purification:

-

Dissolve the crude alkaloid extract in a suitable solvent.

-

Centrifugal Partition Chromatography (CPC):

-

Utilize a biphasic solvent system (e.g., chloroform:methanol:water at a 4:3:3 v/v ratio with the addition of hydrochloric acid and triethylamine) for separation.[5]

-

Inject the dissolved extract into the CPC system and collect the fractions.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Alternatively, use a preparative HPLC system with a C18 column.

-

Employ a gradient elution with a mobile phase consisting of acetonitrile and water (containing 0.1% formic acid).[6]

-

Collect the fractions corresponding to the this compound peak.

-

-

Crystallization:

-

Concentrate the purified this compound fractions.

-

Dissolve the residue in a minimal amount of hot solvent (e.g., ethanol or methanol) and allow it to cool slowly to form crystals.

-

Filter and dry the this compound crystals.

-

-

In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line (e.g., HCT116)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest cancer cells in the logarithmic growth phase.

-

Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.[7]

-

Incubate overnight to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in complete growth medium.

-

Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).[7]

-

-

MTT Assay:

-

Add 10-20 µL of MTT solution to each well.[7]

-

Incubate for 2-4 hours at 37°C.

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

-

Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of this compound on the protein expression and phosphorylation status of key signaling molecules (e.g., PI3K, Akt, MAPK).

Materials:

-

Cancer or inflammatory cell line (e.g., HCT116, RAW 264.7)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK)

-

HRP-conjugated secondary antibodies

-

ECL substrate and imaging system

Protocol:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Quantify the total protein concentration.

-

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

-

Visualize the protein bands using an ECL substrate and an imaging system.[8]

-

In Vivo Colorectal Cancer Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in vivo.

Materials:

-

HCT116 human colorectal cancer cells

-

Male nude mice (4-6 weeks old)

-

This compound sulfate

-

Phosphate-buffered saline (PBS)

-

Calipers

Protocol:

-

Tumor Inoculation:

-

Subcutaneously inject 2 x 10⁶ HCT116 cells into the right flank of each mouse.[2]

-

-

Treatment:

-

When tumors become palpable, randomly assign mice to treatment and control groups.

-

Administer this compound (e.g., 30, 60, and 90 mg/kg) or vehicle (PBS) daily via intraperitoneal injection for a set period (e.g., 21 days).[2]

-

-

Monitoring and Endpoint:

-

Measure tumor volume and body weight every 3 days.

-

At the end of the treatment period, euthanize the mice, excise the tumors, and weigh them.[2]

-

Signaling Pathways and Mechanisms of Action

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways. The following diagrams illustrate these pathways and the points of intervention by this compound.

Conclusion and Future Directions

This compound, a key bioactive alkaloid from Coptis chinensis, demonstrates significant therapeutic potential across a spectrum of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Its multifaceted pharmacological activities are underpinned by its ability to modulate critical intracellular signaling pathways such as NF-κB, MAPK, and PI3K/Akt. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound. Future research should focus on optimizing its bioavailability, conducting more extensive preclinical and clinical trials, and further elucidating its complex mechanisms of action to unlock its full therapeutic potential.

References

- 1. academic.oup.com [academic.oup.com]

- 2. This compound induces autophagic cell death through down-regulation of PI3K/Akt/mTOR signaling pathway and up-regulation of ROS-mediated mitochondrial dysfunction in hepatocellular carcinoma Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits lipid accumulation in high glucose- and palmitic acid-induced HK-2 cells by regulating the AMPK/ACC/CPT-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound regulates PI3K/AKT pathway to block bladder cancer progression: a study based on network pharmacology, in vitro and in vivo assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isoquinoline Alkaloids from Coptis chinensis Franch: Focus on this compound as a Potential Therapeutic Candidate against Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound regulates PI3K/AKT pathway to block bladder cancer progression: a study based on network pharmacology, in vitro and in vivo assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Coptisine: A Deep Dive into its Potential as a Therapeutic Agent for Inflammatory Diseases

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Coptisine, a primary isoquinoline alkaloid derived from Coptis chinensis (Rhizoma Coptidis), has a long history of use in traditional medicine for conditions associated with inflammation.[1][2] Modern pharmacological research is progressively validating these traditional applications, revealing this compound's potent anti-inflammatory properties through the modulation of key signaling pathways. This technical guide provides a comprehensive overview of the current scientific evidence supporting this compound as a promising therapeutic candidate for a range of inflammatory diseases. We will delve into its molecular mechanisms of action, summarize preclinical data from both in vitro and in vivo models, detail relevant experimental protocols, and present its pharmacokinetic profile. The evidence collectively suggests that this compound warrants further investigation and development as a novel anti-inflammatory agent.

Introduction

Inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease (IBD), and sepsis, represent a significant global health burden. The underlying pathology of these conditions involves the dysregulation of complex signaling networks, leading to the overproduction of pro-inflammatory mediators, sustained immune cell activation, and subsequent tissue damage. While current therapies have advanced, there remains a substantial need for novel, effective, and safe anti-inflammatory agents.

This compound, a natural compound extracted from the widely used medicinal herb Coptis chinensis, is emerging as a strong candidate.[3] It has demonstrated a variety of pharmacological activities, including anti-cancer, antioxidant, and antimicrobial effects, with its anti-inflammatory properties being particularly notable.[3][4] This document synthesizes the current body of research on this compound, focusing on the molecular mechanisms that underpin its anti-inflammatory effects and its potential for therapeutic application.

Molecular Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects by intervening in several critical signaling cascades that are central to the inflammatory response. The primary pathways modulated by this compound include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the NOD-like receptor protein 3 (NLRP3) inflammasome pathways.[2][3]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory signaling, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of IκBα.[2] This frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate gene transcription.

This compound has been shown to potently inhibit this pathway. Studies demonstrate that this compound treatment suppresses the degradation of IκBα and prevents the phosphorylation of the IKK complex.[3] This action effectively blocks the nuclear translocation of the p65 subunit, thereby downregulating the expression of NF-κB target genes such as inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β.[3][5]

References

- 1. worldscientific.com [worldscientific.com]

- 2. This compound from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. worldscientific.com [worldscientific.com]

- 5. This compound from Coptis chinensis inhibits production of inflammatory mediators in lipopolysaccharide-stimulated RAW 264.7 murine macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intracorporeal Journey of Coptisine: A Technical Guide to its Metabolism and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coptisine, a protoberberine alkaloid primarily isolated from plants of the Coptis genus, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and cardioprotective effects.[1] Despite its therapeutic potential, the clinical application of this compound is often hindered by its complex intracorporeal behavior, characterized by low oral bioavailability and rapid metabolism.[2] This technical guide provides a comprehensive overview of the current understanding of this compound's absorption, distribution, metabolism, and excretion (ADME), presenting key quantitative data, detailed experimental protocols, and visual representations of its metabolic and signaling pathways to support further research and drug development endeavors.

Pharmacokinetic Profile

The pharmacokinetic profile of this compound is characterized by poor absorption from the gastrointestinal tract and rapid elimination from the body.[2] Studies in rat models have demonstrated low oral bioavailability, suggesting that a significant portion of orally administered this compound does not reach systemic circulation.[1][3]

Absorption and Bioavailability

Following oral administration, this compound is minimally absorbed. This poor absorption is attributed to several factors, including its low solubility and its substrate affinity for P-glycoprotein (P-gp), an efflux transporter that actively pumps the compound out of intestinal cells.[4][5]

Quantitative pharmacokinetic parameters in Sprague-Dawley rats are summarized in the table below:

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (mg/L·h) | T1/2 (h) | Absolute Bioavailability (%) | Reference |

| Oral | 30 | 44.15 | - | 63.24 | - | 1.87 | [1][6] |

| Oral | 50 | - | 0.58 ± 0.12 | - | 0.71 ± 0.39 | 8.9 | [3][4] |

| Oral | 75 | - | - | - | - | - | [1][6] |

| Oral | 150 | 66.89 | - | 87.97 | - | 0.52 | [1][6] |

| Intravenous | 10 | - | - | - | 0.38 ± 0.17 | - | [2][4] |

Distribution

Despite its low plasma concentrations, this compound exhibits wide tissue distribution.[1] Following intravenous administration in rats, this compound has been shown to rapidly cross the blood-brain barrier, accumulating in various brain regions.[3] The brain-to-plasma concentration ratio (Kp, brain) has been reported to be 2.87, indicating significant brain penetration.[4] Animal studies have also shown that this compound primarily distributes to the liver and lungs.[7]

Metabolism

This compound undergoes extensive metabolism in the body, primarily in the liver and intestine.[2] The metabolic transformations involve both Phase I and Phase II reactions, leading to a variety of metabolites.[3][8]

Phase I Metabolism: The primary Phase I metabolic pathways for this compound include demethylation, hydroxylation, and hydrogenation.[9] These reactions are predominantly catalyzed by cytochrome P450 (CYP) enzymes, with CYP2D6, CYP3A4, and CYP1A2 being identified as key players in its oxidative metabolism.[10][11]

Phase II Metabolism: Following Phase I reactions, the resulting metabolites, as well as the parent this compound molecule, can undergo Phase II conjugation reactions. The main conjugation pathways are glucuronidation and sulfation, which increase the water solubility of the compounds and facilitate their excretion.[3][8][9]

Seventeen metabolites of this compound have been identified in rats, comprising 11 unconjugated metabolites and 6 glucuronide and sulfate conjugates.[2][3][8]

Excretion

The primary route of excretion for this compound and its metabolites is through feces, with a smaller portion eliminated in the urine.[2][12] The significant biliary excretion is indicative of hepatic clearance.[3]

Experimental Protocols

The characterization of this compound's intracorporeal process relies on robust analytical methodologies. A typical experimental workflow for pharmacokinetic and metabolism studies is outlined below.

In Vivo Pharmacokinetic Study in Rats

-

Animal Model: Male Sprague-Dawley rats are commonly used.[3][13]

-

Drug Administration: this compound is administered orally (e.g., 50 mg/kg) or intravenously (e.g., 10 mg/kg).[3][4]

-

Sample Collection: Blood samples are collected at predetermined time points via the tail vein. Plasma is separated by centrifugation.[1] For tissue distribution studies, animals are euthanized, and organs of interest are harvested.[7]

-

Sample Preparation: Plasma or tissue homogenates are typically subjected to protein precipitation with an organic solvent (e.g., acetonitrile or methanol). The supernatant is then collected, dried, and reconstituted for analysis.[9]

-

Analytical Method: Quantification of this compound and its metabolites is performed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[1][3]

-

Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time profiles using non-compartmental analysis.[4]

In Vitro Metabolism Study

-

Incubation System: Human or rat liver microsomes are used to investigate hepatic metabolism.[3][10] Intestinal bacteria incubations can be used to study the role of gut microbiota.[3]

-

Reaction Mixture: The incubation mixture typically contains liver microsomes, this compound, and an NADPH-generating system in a phosphate buffer.

-

Incubation: The reaction is initiated by adding the NADPH-generating system and incubated at 37°C.

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

-

Analysis: The mixture is centrifuged, and the supernatant is analyzed by LC-MS/MS to identify and quantify metabolites.[9]

Visualizing Metabolic and Signaling Pathways

This compound Metabolism Workflow

Caption: Experimental workflow for the identification of this compound metabolites.

Major Metabolic Pathways of this compound

Caption: Overview of the primary metabolic pathways of this compound.

This compound's Influence on Inflammatory Signaling Pathways

Caption: this compound's inhibitory effects on key inflammatory signaling pathways.

Conclusion and Future Directions

The intracorporeal processing of this compound is a multifaceted process involving poor absorption, wide distribution, extensive metabolism, and rapid excretion. The low oral bioavailability presents a significant challenge for its development as a therapeutic agent. Future research should focus on strategies to enhance its bioavailability, such as the development of novel drug delivery systems (e.g., nanoformulations) or co-administration with inhibitors of P-gp or CYP enzymes. A deeper understanding of the pharmacological activity of its various metabolites is also crucial to fully elucidate the therapeutic effects of this compound. The detailed information presented in this guide serves as a foundational resource for scientists and researchers dedicated to unlocking the full therapeutic potential of this promising natural compound.

References

- 1. Pharmacokinetics and tissue distribution of this compound in rats after oral administration by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics and Brain Distribution and Metabolite Identification of this compound, a Protoberberine Alkaloid with Therapeutic Potential for CNS Disorders, in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and Brain Distribution and Metabolite Identification of this compound, a Protoberberine Alkaloid with Therapeutic Potential for CNS Disorders, in Rats [jstage.jst.go.jp]

- 5. This compound from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [Metabolism, transformation and distribution of Coptis chinensis total alkaloids in rat] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and Brain Distribution and Metabolite Identification of this compound, a Protoberberine Alkaloid with Therapeutic Potential for CNS Disorders, in Rats [jstage.jst.go.jp]

- 9. benchchem.com [benchchem.com]

- 10. Metabolic Interaction of the Active Constituents of Coptis chinensis in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. This compound | C19H14NO4+ | CID 72322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

Coptisine's Regulatory Role in NF-κB and MAPK Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Coptisine, a protoberberine alkaloid primarily isolated from the traditional medicinal herb Coptis chinensis, has demonstrated significant anti-inflammatory properties.[1][2] Extensive research indicates that its mechanism of action is largely attributed to its ability to modulate key intracellular signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.[3] These pathways are central to the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4] This technical guide provides an in-depth analysis of this compound's interaction with these pathways, presenting quantitative data, detailed experimental methodologies, and visual representations of the molecular mechanisms to support further research and drug development efforts.

Introduction to this compound and Inflammatory Signaling

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The NF-κB and MAPK signaling pathways are pivotal regulators of this process.[3] this compound has emerged as a potent anti-inflammatory agent by targeting these cascades.[2] Studies in various models, including lipopolysaccharide (LPS)-stimulated macrophages, have shown that this compound can suppress the production of inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][2] This document elucidates the specific molecular interactions through which this compound exerts these effects.

This compound's Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB dimers (most commonly p65/p50) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by agents like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes.[2]

This compound intervenes at critical steps in this pathway. It has been shown to suppress the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit.[1][2] This inhibitory action effectively blocks the downstream expression of NF-κB-dependent inflammatory mediators.[4] Some studies suggest this is achieved by inhibiting the phosphorylation of the IKK complex itself.[2]

This compound's Regulation of MAPK Signaling Pathways

The MAPK family, comprising primarily extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, is another critical regulator of inflammation.[3] These kinases are activated by phosphorylation in response to extracellular stimuli and, in turn, phosphorylate downstream transcription factors that control the expression of inflammatory genes.

This compound has been shown to broadly suppress the activation of the MAPK pathway.[1] Specifically, it inhibits the phosphorylation of ERK, JNK, and p38 in a dose-dependent manner in various cell models.[1][2] However, some studies note that the inhibitory effect on ERK may be less pronounced compared to its effects on p38 and JNK.[2][5] By blocking the activation of these kinases, this compound prevents the downstream signaling events that lead to the production of inflammatory cytokines and mediators.[5]

Quantitative Data on this compound's Efficacy

The inhibitory effects of this compound have been quantified in numerous studies. The following tables summarize key data points from various experimental models.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Stimulant | Target | Concentration | Effect | Reference |

| RAW 264.7 | LPS | NO Production | 10 µM | Inhibition | [6] |

| RAW 264.7 | LPS | IL-1β, IL-6 | 10 µM | Inhibition | [6] |

| RAW 264.7 | LPS | p-ERK, p-JNK, p-p38 | Not specified | Suppression | [1] |

| Hep3B | - | Cell Viability | ~8 µM (LD50) | 50% Lethal Dose | [7] |

| Hep3B | - | p-JNK | Dose-dependent | Upregulation | [8] |

| Hep3B | - | p-ERK | Dose-dependent | Downregulation | [8] |

| Gastric Cancer Cells | - | Cell Viability | Not specified | Dose-dependent inhibition | [9] |

| T24 & BIU-87 | - | p-ERK1/2, p-AKT, p-PI3K, p-mTOR | 10, 20, 40 µmol/L | Dose-dependent inhibition | [10] |

| HT-29 | TNF-α | NF-κB activation | Dose-dependent | Inhibition | [11] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Condition | This compound Dose | Effect | Reference |

| Rat | Carrageenan-induced paw edema | Not specified | Reduced edema, TNF-α, NO | [1] |

| Mice | Xylene-induced ear edema | Dose-dependent | Suppression of edema | [2] |

| Mice | Acetic acid-induced vascular permeability | Dose-dependent | Mitigation of permeability | [2] |

| Mice | Carrageenan-induced paw edema | Dose-dependent | Reduced IL-1β, IL-6, PGE2, TNF-α | [2] |

Key Experimental Methodologies

The following sections outline the generalized protocols for key experiments used to elucidate the effects of this compound on the NF-κB and MAPK pathways.

General Experimental Workflow

A typical in vitro study to investigate the anti-inflammatory effects of this compound follows a standardized workflow.

Cell Culture and Treatment

-

Cell Lines: RAW 264.7 murine macrophages are commonly used for LPS-stimulation studies. Human cell lines like HT-29 (colon) or HaCaT (keratinocytes) are also utilized depending on the research context.[1][11]

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO₂ incubator.

-

Treatment Protocol:

-

Cells are seeded in multi-well plates and allowed to adhere overnight.

-

The medium is replaced, and cells are pre-treated with various concentrations of this compound (or vehicle control) for a specified period (e.g., 1-2 hours).

-

An inflammatory stimulus (e.g., 1 µg/mL LPS) is then added and incubated for a duration relevant to the endpoint being measured (e.g., 24 hours for cytokine production, 15-60 minutes for protein phosphorylation).

-

Western Blotting

This technique is used to detect changes in the expression and phosphorylation status of key signaling proteins.

-

Reagents: RIPA lysis buffer, protease and phosphatase inhibitor cocktails, protein assay kit (e.g., BCA), Laemmli sample buffer, SDS-PAGE gels, transfer buffer, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (e.g., anti-p-p65, anti-IκBα, anti-p-ERK, anti-ERK), HRP-conjugated secondary antibodies, and chemiluminescent substrate (ECL).

-

Procedure:

-

Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing inhibitors.

-

Quantification: Protein concentration in the lysates is determined using a BCA assay to ensure equal loading.

-

Electrophoresis: Equal amounts of protein (e.g., 20-50 µg) are mixed with sample buffer, boiled, and loaded onto an SDS-PAGE gel for separation.

-

Transfer: Proteins are transferred from the gel to a membrane.

-

Blocking: The membrane is incubated in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a specific primary antibody overnight at 4°C, followed by washes in TBST. It is then incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, the membrane is incubated with ECL substrate, and the chemiluminescent signal is captured using an imaging system. Band intensities are quantified using densitometry software.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is employed to quantify the concentration of secreted cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.

-

Reagents: Commercially available ELISA kits for the specific cytokines of interest. These kits typically include a pre-coated plate, detection antibody, standards, and substrate solution.

-

Procedure:

-

Culture supernatants collected after treatment are centrifuged to remove debris.

-

The assay is performed according to the manufacturer's instructions.

-

This generally involves adding standards and samples to the wells, followed by incubation with a biotinylated detection antibody and then a streptavidin-HRP conjugate.

-

A substrate solution is added to produce a colorimetric signal.

-

The reaction is stopped, and the absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

A standard curve is generated to calculate the concentration of the cytokine in the samples.

-

Conclusion and Future Directions

This compound unequivocally demonstrates potent anti-inflammatory activity by directly targeting and inhibiting the NF-κB and MAPK signaling pathways. Its ability to suppress the phosphorylation of key kinases like IKK, ERK, JNK, and p38, and prevent the degradation of IκBα, positions it as a strong candidate for the development of novel therapeutics for inflammatory diseases. The quantitative data consistently show dose-dependent inhibition of inflammatory mediators across various models.

Future research should focus on elucidating the precise binding targets of this compound within these pathways, which could be achieved through advanced computational modeling and structural biology studies. Furthermore, while its efficacy is clear, optimizing its pharmacokinetic and pharmacodynamic properties through drug delivery innovations will be crucial for its successful clinical translation.[1] The detailed methodologies and pathway diagrams provided in this guide serve as a foundational resource for researchers aiming to build upon the current understanding of this compound's therapeutic potential.

References

- 1. This compound from Coptis chinensis exerts diverse beneficial properties: A concise review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound from Coptis chinensis inhibits production of inflammatory mediators in lipopolysaccharide-stimulated RAW 264.7 murine macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C19H14NO4+ | CID 72322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cytokine storm-calming property of the isoquinoline alkaloids in Coptis chinensis Franch - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. This compound regulates PI3K/AKT pathway to block bladder cancer progression: a study based on network pharmacology, in vitro and in vivo assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound activates aryl hydrocarbon receptor to regulate colonic epithelial homeostasis in DSS induced ulcerative colitis and TNF-α challenged intestinal organoids - PubMed [pubmed.ncbi.nlm.nih.gov]

Coptisine's Therapeutic Potential in Metabolic Diseases and Diabetes: A Technical Guide

Executive Summary: Coptisine, a primary isoquinoline alkaloid from the traditional medicinal herb Coptis chinensis (Huanglian), is emerging as a significant multi-target agent for the research and potential treatment of metabolic diseases, including type 2 diabetes, dyslipidemia, and associated complications.[1] Its therapeutic efficacy is primarily attributed to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] Preclinical studies have consistently demonstrated that this compound enhances glucose uptake, modulates lipid metabolism, protects against vascular dysfunction by mitigating endoplasmic reticulum (ER) and oxidative stress, and exhibits potent anti-inflammatory properties.[1][3] Furthermore, emerging evidence indicates that this compound's interaction with the gut microbiota contributes to its metabolic benefits.[1][2] Despite promising preclinical data, its clinical translation faces challenges due to low oral bioavailability, prompting research into novel delivery systems.[2][4] This guide provides an in-depth overview of this compound's mechanisms of action, summarizes key preclinical data, details relevant experimental protocols, and visualizes the core signaling pathways.

Core Mechanisms of Action

This compound exerts its beneficial effects on metabolic diseases through several interconnected pathways. It functions as a multi-target agent, influencing cellular energy sensing, inflammatory responses, oxidative stress, and the gut microbiome.[2]

Activation of AMP-Activated Protein Kinase (AMPK)

A primary mechanism of this compound is the robust activation of AMPK, a critical enzyme for regulating cellular energy balance.[1][2] By increasing the phosphorylation of AMPK, this compound initiates a cascade of events that improve metabolic health:

-

Enhanced Glucose Consumption: Activated AMPK promotes glucose uptake in peripheral tissues, particularly in hepatic and skeletal muscle cells.[1][5] This is partly achieved by facilitating the translocation of the glucose transporter GLUT4 to the cell membrane.[1][6]

-

Improved Endothelial Function: In vascular tissues, this compound-activated AMPK phosphorylates endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) bioavailability.[2][3] This action helps to restore endothelium-dependent relaxation, counteracting the endothelial dysfunction commonly observed in diabetes.[3][7]

-

Regulation of Lipid Metabolism: In renal cells, this compound has been shown to activate the AMPK/ACC/CPT-1 signaling pathway.[8][9] This leads to the phosphorylation and inhibition of Acetyl-CoA Carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis, and the upregulation of Carnitine palmitoyltransferase-1 (CPT-1), which is essential for mitochondrial fatty acid oxidation. This dual action helps to reduce lipid accumulation.[8][9]

Attenuation of Inflammation, Oxidative, and Endoplasmic Reticulum (ER) Stress

Chronic low-grade inflammation and stress are key drivers in the pathogenesis of insulin resistance and diabetic complications.[2]

-

NLRP3 Inflammasome Inhibition: this compound exhibits potent anti-inflammatory properties by repressing the activation of the NOD-like receptor pyrin domain containing protein 3 (NLRP3) inflammasome. In models of diabetic nephropathy, this compound treatment reduces the levels of NLRP3, cleaved caspase-1, IL-1β, and IL-18, leading to decreased renal fibrosis and improved kidney function.[2][10]

-

Suppression of Oxidative and ER Stress: Hyperglycemia can induce significant endothelial damage through oxidative and ER stress.[2][3] this compound protects vascular function by effectively decreasing levels of reactive oxygen species (ROS) and downregulating ER stress markers.[2][3] This protective effect is partly mediated through the activation of the Nrf2 signaling pathway, which upregulates the expression of antioxidant genes.[2]

Modulation of Gut Microbiota

The gut microbiome is increasingly recognized for its role in metabolic health.[1][2] this compound can significantly alter the composition of gut microbiota, which may contribute to its therapeutic effects.[1] It has been shown to inhibit the growth of certain bacteria associated with obesity and insulin resistance.[1][2] Furthermore, gut microbiota can metabolize this compound into other bioactive compounds, such as 8-oxothis compound, which may possess superior anti-inflammatory effects.[11] This suggests that this compound's benefits may be mediated, in part, indirectly through its influence on the gut ecosystem.[1][11]

Quantitative Data on Preclinical Efficacy

The therapeutic potential of this compound is supported by a growing body of preclinical evidence from both in vitro and in vivo studies.

Table 1: Summary of In Vitro Studies

| Cell Line | Model / Stimulus | This compound Conc. | Duration | Key Findings | Reference(s) |

| HepG2 (human liver) | Standard Culture | 10⁻⁶ M (1 µM) | Not Specified | Increased AMPK phosphorylation; Enhanced glucose consumption. | [2][5] |

| C2C12 (mouse myotube) | Standard Culture | 10⁻⁶ M (1 µM) | Not Specified | Increased AMPK phosphorylation; Enhanced glucose consumption. | [2][5] |

| HUVECs (endothelial) | High Glucose | 1 µM | 4 hours | Decreased high glucose-induced ROS generation. | [2] |

| Mouse Aortas | High Glucose (ex vivo) | 1 µM | 48 hours | Increased phosphorylation of AMPKα and eNOS. | [2][3] |

| HK-2 (human kidney) | High Glucose & Palmitic Acid | 2.5, 5, and 10 µM | 24 hours | Decreased total cholesterol and triglyceride levels; Increased protein expression of p-AMPK, p-ACC, and CPT-1. | [2][8] |

| HK-2 (human kidney) | High Glucose | Not Specified | Not Specified | Decreased apoptosis and fibrosis markers. | [2] |

Table 2: Summary of In Vivo Studies

| Animal Model | Type of Diabetes | This compound Dosage | Duration | Key Findings | Reference(s) |

| KKAy Mice | Type 2 | Not Specified | 9 weeks | Improved glucose tolerance; Decreased fasting/non-fasting blood glucose and fructosamine; Decreased LDL and total cholesterol. | [5] |

| Alloxan-induced Mice | Type 1 | Not Specified | 28 days | Decreased fasting and non-fasting blood-glucose levels. | [5] |

| STZ-induced Rats | Type 1 | 25 or 50 mg/kg/day (oral) | 8 weeks | Ameliorated oxidative renal injury; Increased expression of Nrf2 and its target antioxidant genes. | [2] |

| HFD + STZ-induced Mice | Mixed (Type 2) | Not Specified | Not Specified | Protected endothelium-dependent relaxation in aortas. | [3][7] |

| Normal ICR Mice | Non-diabetic | Not Specified | 10 days | Markedly decreased fasting blood-glucose levels without significant effects on body weight. | [5] |

Detailed Experimental Protocols

Induction of a Type 2 Diabetes Animal Model

A frequently used model to simulate type 2 diabetes with insulin resistance and subsequent beta-cell dysfunction involves a combination of a high-fat diet (HFD) and a low dose of streptozotocin (STZ).[2][3]

-

Animal Selection: Male C57BL/6J mice, approximately 6 weeks of age, are commonly used.[2]

-

Dietary Induction: Animals are fed an HFD, with 45% of kilocalories derived from fat, for a period of 6 weeks to induce obesity and insulin resistance.[2][3]

-

STZ Injection: Following the HFD period, a single low-dose intraperitoneal (i.p.) injection of STZ (e.g., 120 mg/kg) is administered. STZ is a toxin that selectively destroys pancreatic β-cells. The low dose ensures partial, not complete, destruction, mimicking the β-cell dysfunction seen in later stages of type 2 diabetes.[2][3]

-

Confirmation of Diabetes: One week post-injection, a 12-hour fast is initiated, followed by blood glucose measurement. Mice with fasting blood glucose levels exceeding 11 mM are considered diabetic and suitable for the study.[2]

In Vitro Model of Cellular Lipid Accumulation

To study the effects of this compound on lipid metabolism in renal cells, a model of high glucose and high fatty acid-induced stress is utilized.[8]

-

Cell Culture: Human kidney proximal tubular epithelial cells (HK-2) are cultured under standard conditions.[2][8]

-

Induction of Lipid Accumulation: Cells are treated with a combination of high glucose (HG, 30 mM) and palmitic acid (PA, 250 µM) for 24 hours. This mimics the glucolipotoxic conditions seen in diabetic nephropathy and leads to significant intracellular lipid deposition.[8]

-

Treatment: this compound is co-incubated with the HG and PA medium at various concentrations (e.g., 2.5, 5, 10 µM) to assess its ability to prevent or reverse lipid accumulation.[8]

-

Analysis: Lipid deposition is visualized and quantified using Oil Red O staining. Cellular total cholesterol (TC) and triglyceride (TG) levels are measured. Protein expression of key metabolic regulators (p-AMPK, p-ACC, CPT-1) is determined by Western blotting.[8]

Assessment of Endothelial Function Ex Vivo

The vasoprotective effects of this compound are evaluated by measuring endothelium-dependent relaxation in isolated arterial rings.[3]

-

Tissue Preparation: Aortas are isolated from diabetic or control mice.[3]

-

Ex Vivo Treatment: The aortic rings are incubated ex vivo with high glucose (30 mM) to induce endothelial dysfunction, with or without the presence of this compound (1 µM), for 48 hours.[3]

-

Functional Assay: The rings are mounted in a myograph to measure isometric tension. After pre-contraction with an agent like phenylephrine, a cumulative concentration-response curve to an endothelium-dependent vasodilator (e.g., acetylcholine) is generated to assess relaxation.

-

Mechanism Analysis: Parallel experiments are conducted where protein is extracted from the treated aortas to measure the phosphorylation status of AMPK and eNOS via Western blotting.[3]

Challenges and Future Directions

The primary obstacle to the clinical application of this compound is its poor oral bioavailability and low absorption in the gastrointestinal system.[4][12][13] This means that high oral doses may be required to achieve therapeutic plasma concentrations, which could raise safety concerns, including potential hepatotoxicity.[4][14]

Future research should focus on:

-

Advanced Formulations: The development of novel delivery systems, such as nanocarriers, liposomes, or cyclodextrin-based inclusion complexes, is crucial to enhance this compound's solubility, absorption, and therapeutic efficacy.[2][4]

-

Clinical Trials: Well-designed human clinical trials are necessary to validate the extensive preclinical findings, establish a safe and effective dosing regimen, and confirm its therapeutic utility in patients with metabolic syndrome and diabetes.[2]

Conclusion

This compound is a compelling natural compound with significant potential for the management of metabolic diseases and diabetes. Its multi-target mechanism of action, centered on AMPK activation, potent anti-inflammatory and antioxidant effects, and modulation of the gut microbiota, makes it an attractive candidate for further development.[2] Overcoming the challenge of its poor bioavailability through innovative formulations will be key to translating its promising preclinical efficacy into a viable clinical therapy.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound Attenuates Diabetes—Associated Endothelial Dysfunction through Inhibition of Endoplasmic Reticulum Stress and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, the Characteristic Constituent from Coptis chinensis, Exhibits Significant Therapeutic Potential in Treating Cancers, Metabolic and Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glucose consumption assay discovers this compound with beneficial effect on diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-diabetic effects of a Coptis chinensis containing new traditional Chinese medicine formula in type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Attenuates Diabetes-Associated Endothelial Dysfunction through Inhibition of Endoplasmic Reticulum Stress and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound inhibits lipid accumulation in high glucose- and palmitic acid-induced HK-2 cells by regulating the AMPK/ACC/CPT-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound mitigates diabetic nephropathy via repressing the NRLP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gut Microbiota-Mediated Transformation of this compound Into a Novel Metabolite 8-Oxothis compound: Insight Into Its Superior Anti-Colitis Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. worldscientific.com [worldscientific.com]

Unlocking the Potential of Coptisine: A Technical Guide to Understanding and Overcoming its Poor Bioavailability and Absorption

For Researchers, Scientists, and Drug Development Professionals

Coptisine, a protoberberine alkaloid primarily isolated from the traditional Chinese medicine Coptis chinensis (Huanglian), has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and cardioprotective effects. However, the therapeutic realization of this compound is significantly hampered by its remarkably low oral bioavailability and poor absorption. This technical guide provides an in-depth exploration of the core factors limiting this compound's systemic exposure, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological processes to aid researchers in navigating these challenges.

The Challenge of Low Bioavailability: A Quantitative Overview

Numerous preclinical studies have consistently demonstrated the poor oral bioavailability of this compound. Following oral administration, plasma concentrations of this compound are often low and exhibit a non-linear relationship with the administered dose, suggesting a saturation of absorption mechanisms at higher doses.[1] The absolute oral bioavailability in rats has been reported to be in the range of 0.52% to 8.9%.[2][3]

This poor systemic exposure is a critical bottleneck in the clinical development of this compound, potentially rendering it sub-therapeutic at clinically feasible oral doses. A summary of key pharmacokinetic parameters from various preclinical studies is presented in Table 1 for a comparative analysis.

| Parameter | Value | Animal Model | Dosage | Source |

| Oral Bioavailability | 8.9% | Rat | 50 mg/kg (oral) vs. 10 mg/kg (intravenous) | [4][5][6] |

| 0.52% - 1.87% | Rat | 30, 75, 150 mg/kg (oral) | [3] | |

| Cmax (Peak Plasma Concentration) | 44.15 - 66.89 ng/mL | Rat | 30, 75, 150 mg/kg (oral) | [3] |

| Tmax (Time to Peak Plasma Concentration) | Not explicitly stated in snippets | Rat | - | |

| AUC (Area Under the Curve) | 63.24 - 87.97 mg/L*h | Rat | 30, 75, 150 mg/kg (oral) | [3] |

| Half-life (t1/2) | 0.71 h | Rat | 50 mg/kg (oral) | [4][5][6] |

Table 1: Summary of Pharmacokinetic Parameters of this compound in Rats. This table collates quantitative data from various studies investigating the oral pharmacokinetics of this compound, highlighting its low bioavailability and rapid elimination.

Core Mechanisms Limiting this compound Absorption

The suboptimal bioavailability of this compound is not attributed to a single factor but rather a confluence of physiological barriers. The primary impediments include its inherent poor intestinal absorption, extensive first-pass metabolism, and active efflux back into the intestinal lumen by transport proteins.[2]

Figure 1: Factors Contributing to the Poor Oral Bioavailability of this compound. This diagram illustrates the sequential barriers this compound faces following oral administration, including poor absorption, P-gp mediated efflux, and extensive first-pass metabolism in the liver, all contributing to its low systemic availability.

P-glycoprotein (P-gp) Efflux: A Major Barrier

P-glycoprotein (P-gp), an ATP-dependent efflux pump highly expressed on the apical side of intestinal epithelial cells, plays a pivotal role in limiting the absorption of a wide array of xenobiotics.[7][8] this compound has been identified as a substrate for P-gp.[2][9] This means that even after being absorbed into the enterocytes, this compound is actively transported back into the intestinal lumen, effectively creating a barrier to its entry into systemic circulation.[9][10] In vitro studies using Caco-2 cell monolayers, a well-established model for intestinal absorption, have demonstrated that the transport of this compound is significantly increased in the presence of P-gp inhibitors like verapamil and cyclosporin A.[10][11]

First-Pass Metabolism: A Double Hit

This compound that manages to bypass the P-gp efflux pump and enter the portal circulation is then subjected to extensive first-pass metabolism in the liver.[2] The primary metabolic transformations are mediated by cytochrome P450 (CYP) enzymes, particularly CYP2D6, CYP3A4, and CYP1A2.[2][12] These enzymes catalyze a range of reactions including demethylation, hydroxylation, hydrogenation, and dehydrogenation.[4][5][6] Furthermore, this compound undergoes phase II metabolism, leading to the formation of glucuronide and sulfate conjugates.[4][5][6] This rapid and extensive metabolism significantly reduces the amount of active this compound that reaches systemic circulation.

Figure 2: Metabolic Pathways of this compound. This diagram outlines the two main phases of this compound metabolism. Phase I, primarily mediated by CYP450 enzymes, leads to unconjugated metabolites, which can then undergo Phase II conjugation reactions catalyzed by UGTs and SULTs to form more water-soluble and readily excretable compounds.

The Role of Gut Microbiota

Emerging evidence suggests that the gut microbiota can significantly influence the metabolism and bioavailability of orally administered compounds, and this compound is no exception.[13] Intestinal bacteria can transform this compound into various metabolites through reactions such as decarbonization and reduction.[13] One study identified a novel metabolite, 8-oxothis compound, formed through the bioconversion of this compound by gut microbiota, which exhibited superior anti-colitis effects compared to the parent compound.[13] This highlights a complex interplay where the gut microbiome can both contribute to the metabolism of this compound and potentially generate metabolites with enhanced or altered pharmacological activity.[14]

Key Experimental Protocols for Investigating this compound's Bioavailability

To thoroughly investigate the absorption and bioavailability of this compound and to develop strategies to overcome its limitations, a combination of in vivo and in vitro experimental models is essential.

In Vivo Pharmacokinetic Studies in Rats

Objective: To determine the pharmacokinetic profile and absolute bioavailability of this compound.

Methodology:

-

Administration:

-

Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.[4]

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Quantification: Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3][4]

-

Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, and clearance. Absolute oral bioavailability (F%) is calculated as (AUC_oral / AUC_iv) × (Dose_iv / Dose_oral) × 100.[4]

In Vitro Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability of this compound and investigate the role of P-gp efflux.

Methodology:

-

Cell Culture: Caco-2 cells are cultured on permeable Transwell inserts until they form a differentiated and polarized monolayer, which mimics the intestinal epithelial barrier.[10][15]

-

Transport Studies:

-

Apical to Basolateral (A-B) Transport: this compound is added to the apical (donor) side, and its appearance on the basolateral (receiver) side is measured over time to assess absorptive transport.[10]

-

Basolateral to Apical (B-A) Transport: this compound is added to the basolateral side, and its appearance on the apical side is measured to assess efflux.[10]

-

-

P-gp Inhibition: The transport studies are repeated in the presence of known P-gp inhibitors (e.g., verapamil, cyclosporin A) to determine if the efflux of this compound is P-gp mediated.[10][11]

-

Quantification: The concentration of this compound in the receiver compartment is quantified by LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux.

In Vitro Metabolism Studies

Objective: To identify the metabolic pathways and enzymes involved in this compound metabolism.

Methodology:

-

Liver Microsomes:

-

Incubation: this compound is incubated with human or rat liver microsomes in the presence of NADPH (a cofactor for CYP enzymes).[4][12]

-

Metabolite Identification: The reaction mixture is analyzed by LC-MS/MS to identify and characterize the metabolites formed.[4][5]

-

Enzyme Phenotyping: To identify the specific CYP isoforms involved, this compound is incubated with a panel of recombinant human CYP enzymes or with liver microsomes in the presence of specific chemical inhibitors for different CYP isoforms.[12]

-

-

Intestinal Bacteria:

Strategies to Enhance this compound's Bioavailability

Overcoming the poor bioavailability of this compound is a key focus of current research. Several formulation strategies are being explored to improve its absorption and systemic exposure.

-

Lipid-Based Formulations: Encapsulating this compound in lipid-based systems such as solid lipid nanoparticles (SLNs) or self-microemulsifying drug delivery systems (SMEDDS) can enhance its solubility and absorption.[2][9]

-

Nanoparticle-Based Formulations: Nanocarriers can protect this compound from degradation in the gastrointestinal tract and facilitate its transport across the intestinal epithelium.[9][16]

-

Co-administration with P-gp Inhibitors: The co-administration of this compound with known P-gp inhibitors can block the efflux mechanism and increase its intracellular concentration and subsequent absorption.[9][16]

-